molecular formula C12H13N3O2 B5754799 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole

3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No. B5754799
M. Wt: 231.25 g/mol
InChI Key: BWKJEOXJLBSEPF-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole, also known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMNP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's mechanism of action is not fully understood, but it has been suggested that it acts as a copper ion chelator, leading to the formation of reactive oxygen species and subsequent apoptosis in cancer cells. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been shown to inhibit the Akt pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species and the inhibition of the Akt pathway. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. However, the potential effects of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's fluorescent properties make it a useful tool for the detection of copper ions in biological samples. Its potential anticancer activity also makes it a promising candidate for further research. However, the potential effects of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy. Additionally, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's synthesis can be challenging, and its stability and solubility in biological systems need to be further optimized.

Future Directions

For 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole research include further optimization of its synthesis and characterization, as well as the development of more efficient methods for its detection and quantification. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's potential as an anticancer agent also warrants further investigation, including its efficacy in vivo and its potential side effects. Additionally, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's potential applications in other fields, such as environmental monitoring and catalysis, should be explored. Overall, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole is a promising compound that has the potential to contribute to various scientific fields, and further research is needed to fully understand its properties and applications.

Synthesis Methods

3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole can be synthesized through various methods, including the reaction of 3-nitrobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base catalyst. Another method involves the reaction of 3-nitrobenzyl chloride with 3,5-dimethylpyrazole in the presence of a base catalyst. Both methods result in the formation of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole as a yellow crystalline solid.

Scientific Research Applications

3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. This property makes 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole a useful tool for the detection of copper ions in biological samples. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells through the inhibition of the Akt pathway.

properties

IUPAC Name

3,5-dimethyl-1-[(3-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-6-10(2)14(13-9)8-11-4-3-5-12(7-11)15(16)17/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKJEOXJLBSEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-[(3-nitrophenyl)methyl]pyrazole

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